REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH2:12][O:13][CH2:14][CH2:15][Si:16]([CH3:19])([CH3:18])[CH3:17])[C:7](=[O:20])[CH:6]=[CH:5]2.C([O-])([O-])=O.[K+].[K+].[C:27]1(C)C=CC=C[CH:28]=1>O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:17][Si:16]([CH3:19])([CH3:18])[CH2:15][CH2:14][O:13][CH2:12][N:8]1[C:9]2[C:4](=[CH:3][C:2]([CH:27]=[CH2:28])=[CH:11][CH:10]=2)[CH:5]=[CH:6][C:7]1=[O:20] |f:1.2.3,^1:38,40,59,78|
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Name
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6-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)quinolin-2(1H)-one
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Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CC(N(C2=CC1)COCC[Si](C)(C)C)=O
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.652 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
110 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The reaction mixture was purged with N2 for 15 min
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Duration
|
15 min
|
Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated
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Type
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DISSOLUTION
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Details
|
dissolved in ethyl acetate
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Type
|
WASH
|
Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](CCOCN1C(C=CC2=CC(=CC=C12)C=C)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |